molecular formula C12H20O2 B14578860 tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate CAS No. 61362-46-7

tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate

Cat. No.: B14578860
CAS No.: 61362-46-7
M. Wt: 196.29 g/mol
InChI Key: RJJOCPDERVGYLA-JTQLQIEISA-N
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Description

tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to an acetate moiety, which is further connected to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate typically involves the esterification of the corresponding alcohol with tert-butyl acetate. One common method involves the reaction of cyclohex-3-en-1-ol with tert-butyl acetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of cyclohex-3-en-1-one or cyclohex-3-en-1-carboxylic acid.

    Reduction: Formation of cyclohex-3-en-1-yl alcohol.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized as a solvent and intermediate in the production of various chemicals

Mechanism of Action

The mechanism of action of tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid. The cyclohexene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that are not observed in simpler esters.

Properties

CAS No.

61362-46-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

tert-butyl 2-[(1R)-cyclohex-3-en-1-yl]acetate

InChI

InChI=1S/C12H20O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-5,10H,6-9H2,1-3H3/t10-/m0/s1

InChI Key

RJJOCPDERVGYLA-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCC=CC1

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC=CC1

Origin of Product

United States

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